molecular formula C10H11ClO3 B1607016 Ethyl 2-(2-chlorophenoxy)acetate CAS No. 52094-97-0

Ethyl 2-(2-chlorophenoxy)acetate

Cat. No.: B1607016
CAS No.: 52094-97-0
M. Wt: 214.64 g/mol
InChI Key: VJGDGQCMUALSPH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenoxy)acetate is an organic compound with the molecular formula C10H11ClO3. It is a chlorinated derivative of phenoxyacetic acid and is commonly used in various chemical and industrial applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chlorophenoxy)acetate can be synthesized through the esterification of 2-(2-chlorophenoxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as the chlorination of phenoxyacetic acid followed by esterification with ethanol. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-chlorophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural auxins, which are hormones that regulate plant growth and development. The compound binds to auxin receptors, triggering a cascade of molecular events that promote cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetic acid: A precursor to ethyl 2-(2-chlorophenoxy)acetate.

    2-(4-Chlorophenoxy)acetic acid: A similar compound with the chlorine atom in a different position.

    2-(2-Chlorophenoxy)ethanol: A reduction product of this compound

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(2-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGDGQCMUALSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307258
Record name ethyl 2-(2-chlorophenoxy)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-97-0
Record name Acetic acid, 2-(2-chlorophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52094-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190550
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Record name NSC190550
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190550
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(2-chlorophenoxy)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chlorophenol (6, 20.0 g, 156 mmol) in acetone (300 mL) under nitrogen at ambient temperature were added potassium carbonate (23.7 g, 171 mmol) and ethyl bromoacetate (7, 26.0 g, 156 mmol). The reaction mixture was then heated to reflux and stirred at this temperature under nitrogen for 7 hours. After cooling to ambient temperature, the reaction mixture was filtered to remove insolubles. The filtrate was then concentrated under reduced pressure to give 8 as highly viscous, light yellow oil (32.0 g, 95% yield, 95% pure by LCMS and 1H NMR), 1H NMR (400 MHz; CDCl3): δ 7.16 (m, 1H); 7.03 (m, 1H); 6.76 (m, 1H); 6.71 (m, 1H); 4.90 (s, 2H); 4.12 (q, 2H); 1.33 (t, 3H).
Quantity
20 g
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23.7 g
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26 g
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Quantity
300 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chlorophenol (2.06 mL, 19.9 mmol) in DMF (40 mL) is added potassium carbonate (3.03 g, 21.9 mmol) and ethyl bromoacetate (2.3 mL, 20.7 mmol), and the mixture is stirred at 80° C. for 18 h. Et2O is added, and the mixture is washed with water, brine, dried (MgSO4), and filtered. The filtrate is evaporated, and the residue is purified by chromatography in silica gel; elution with EtOAc:dichloromethane:hexane (10:5:85) gives 4.17 g of the product 465. 1H NMR (CDCl3) δ 7.38 (d, 1H), 7.21 (t, 1H), 6.92 (t, 1H), 6.84 (d, 1H), 4.70 (s, 2H), 4.27 (q, 2H), 1.29 (t, 3H); MS: m/z 215, 217 (M++1).
Quantity
2.06 mL
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reactant
Reaction Step One
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3.03 g
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reactant
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2.3 mL
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40 mL
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Synthesis routes and methods III

Procedure details

A mixture of 51.4 g of o-chlorophenol, 58.8 g of ethyl chloroacetate, 55.3 g of potassium carbonate and 250 ml of acetone was heated under reflux for 7 hours. The mixture was then cooled to room temperature and an insoluble material was filtered off. The filtrate was concentrated in vacuo and the resulting residue was purified by silica gel column chromatography to give 69.0 g of the title compound as an oil, boiling at 134°-137° C./2 mm Hg (267 Pa).
Quantity
51.4 g
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reactant
Reaction Step One
Quantity
58.8 g
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reactant
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55.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was prepared by reacting 2-chloro-phenol, with ethyl 2-bromoacetate and K2CO3 in DMF. Yield, 97%, colourless oil; 1H NMR (CDCl3): 1.29 (3H, t, J=6.3, CH2CH3), 4.29 (2H, q, J=6.3, CH2CH3), 4.72 (2H, s, OCH2), 6.76 (1H, d, J=8.2, H-6), 6.95 (1H, m, H-4), 7.20 (1H, m, H-5), 7.40 (1H, dd, J=8.2, H-3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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